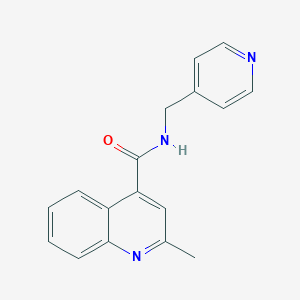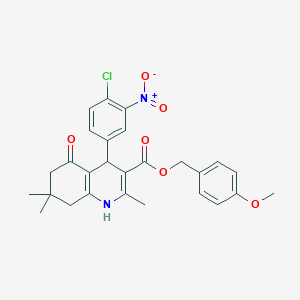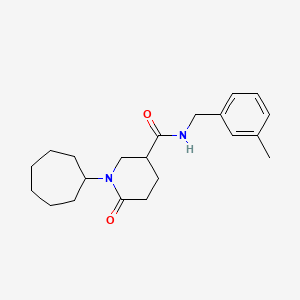
nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone, also known as NAMI-A, is a ruthenium-based compound that has been widely studied for its potential as an anti-cancer agent. This compound has shown promising results in preclinical studies and has been found to be effective against a variety of cancer types.
Wissenschaftliche Forschungsanwendungen
Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone has been extensively studied for its anti-cancer properties. It has been found to be effective against a variety of cancer types, including lung, breast, colon, and ovarian cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone is not fully understood, but it is thought to involve the inhibition of metalloproteinases and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species and to induce DNA damage in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone in lab experiments is that it is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone. One direction is to further investigate the mechanism of action of this compound and to identify the specific molecular targets of the compound. Another direction is to explore the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the use of this compound in clinical trials is an important future direction for the development of new cancer treatments.
Conclusion:
This compound is a promising anti-cancer compound that has shown efficacy against a variety of cancer types. Its stable synthesis method, low toxicity, and ability to inhibit the growth and metastasis of cancer cells make it a valuable tool for cancer research. Further investigation into the mechanism of action and clinical application of this compound is needed to fully realize its potential as a cancer treatment.
Synthesemethoden
Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone is synthesized by reacting ruthenium trichloride with 2-mercaptopyrimidine and dimethylformamide in the presence of sodium borohydride. The resulting compound is then reacted with nicotinaldehyde and hydrazine hydrate to produce this compound. This synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
6-[methyl-[(E)-pyridin-3-ylmethylideneamino]amino]-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-16(10-4-6-13-11(17)15-10)14-8-9-3-2-5-12-7-9/h2-8H,1H3,(H,13,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHHKQNXDSFDLC-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=NC(=S)N1)N=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=NC(=S)N1)/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)

![4'-(2-methoxy-4-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5136564.png)
![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)

![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)

![N-[4-(1H-indol-2-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5136602.png)
![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)

![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
